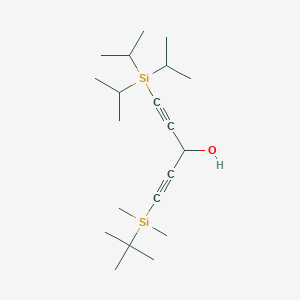

1-(tert-Butyldimethylsilyl)-5-(triisopropylsilyl)-1,4-pentadiyn-3-ol

Description

1-(tert-Butyldimethylsilyl)-5-(triisopropylsilyl)-1,4-pentadiyn-3-ol is a bifunctionalized alkynol featuring two distinct silyl protecting groups: tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS). This compound is structurally characterized by a conjugated diyne backbone with a hydroxyl group at the C3 position. The TBDMS and TIPS groups are strategically positioned at the terminal ends of the diyne chain, imparting steric and electronic modulation to the molecule. Such mixed silyl protection is designed to exploit the differential reactivity of TBDMS (moderately bulky) and TIPS (highly bulky) groups in catalytic transformations, enabling chemoselective functionalization .

The compound’s synthesis typically involves sequential silylation steps under anhydrous conditions, with pyridine or tetrahydrofuran (THF) as solvents and dimethylaminopyridine (DMAP) as a catalyst, as seen in analogous silylation protocols for nucleosides and alkynols . Its applications span gold-photoredox cocatalyzed domino reactions, where the TBDMS/TIPS pairing ensures selective activation of specific alkyne moieties while preserving others .

Properties

Molecular Formula |

C20H38OSi2 |

|---|---|

Molecular Weight |

350.7 g/mol |

IUPAC Name |

1-[tert-butyl(dimethyl)silyl]-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol |

InChI |

InChI=1S/C20H38OSi2/c1-16(2)23(17(3)4,18(5)6)15-13-19(21)12-14-22(10,11)20(7,8)9/h16-19,21H,1-11H3 |

InChI Key |

KLLKSHPCKLBTOD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C#CC(C#C[Si](C)(C)C(C)(C)C)O)(C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(tert-Butyldimethylsilyl)-5-(triisopropylsilyl)-1,4-pentadiyn-3-ol typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride and triisopropylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran to prevent hydrolysis of the silyl groups .

Chemical Reactions Analysis

1-(tert-Butyldimethylsilyl)-5-(triisopropylsilyl)-1,4-pentadiyn-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.

Substitution: The silyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

1-(tert-Butyldimethylsilyl)-5-(triisopropylsilyl)-1,4-pentadiyn-3-ol is used in various scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the field of organic synthesis where protecting groups are essential.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: It is involved in the development of drug candidates by providing a stable intermediate that can be modified to yield active compounds.

Mechanism of Action

The mechanism of action of 1-(tert-Butyldimethylsilyl)-5-(triisopropylsilyl)-1,4-pentadiyn-3-ol primarily involves its role as a protecting group. The silyl groups protect the hydroxyl group from unwanted reactions during synthetic procedures. The compound’s stability under various conditions allows for selective reactions at other sites of the molecule. The deprotection step, where the silyl groups are removed, is typically the final step in the synthesis, revealing the free hydroxyl group for further functionalization .

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique reactivity and stability of 1-(tert-Butyldimethylsilyl)-5-(triisopropylsilyl)-1,4-pentadiyn-3-ol can be contextualized by comparing it to structurally related compounds with alternative silyl groups or alkynol backbones. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Comparative Analysis of Silyl-Protected Alkynols

Steric and Electronic Effects

- TBDMS vs. TIPS vs. TMS: TBDMS offers moderate steric shielding and is selectively cleaved under acidic conditions (e.g., dilute HCl or AcOH) . In contrast, TIPS provides superior steric bulk, rendering its alkyne moiety inert in reactions requiring oxidative activation (e.g., gold-catalyzed arylation), as demonstrated in chemoselective domino reactions . Trimethylsilyl (TMS) groups, while smaller, exhibit high reactivity but lower stability, often requiring mild hydrolytic conditions for deprotection .

Reactivity in Catalytic Transformations

- Gold-Photoredox Cocatalysis: The mixed TBDMS/TIPS diynol undergoes selective activation of the TBDMS-terminated alkyne in gold-photoredox systems, leaving the TIPS-alkyne intact. This contrasts with bis-TMS analogs (e.g., 1,5-bis(trimethylsilyl)-1,4-pentadiyn-3-ol), where both termini react indiscriminately, leading to complex mixtures .

- Iodocyclization: TMS-terminated alkynols (e.g., 7-(trimethylsilyl)hept-6-yn-1-ol) participate efficiently in iodocyclization, but their reactivity is contingent on precise stoichiometry and temperature control due to TMS’s lability .

Stability and Deprotection

- Acid Sensitivity: TBDMS ethers are cleaved under mildly acidic conditions (e.g., pyridinium p-toluenesulfonate in methanol), whereas TIPS ethers resist such conditions, requiring stronger acids (e.g., HF·pyridine) .

- Base Compatibility :

Both TBDMS and TIPS are stable under basic conditions (e.g., NaHCO₃ washes), making them suitable for reactions involving nucleophilic reagents .

Research Findings and Implications

Recent studies highlight the compound’s role in achieving chemoselective enynone formation via gold-photoredox cascades (e.g., Scheme 6 in ), where the TIPS group’s inertness prevents overfunctionalization. This contrasts with bis-TMS or bis-TBDMS analogs, which lack such selectivity . Furthermore, the TBDMS group’s compatibility with nucleoside chemistry () underscores its versatility in diverse synthetic pathways.

Key Advantages Over Homosilylated Analogs :

Controlled Reactivity : Mixed silylation avoids competitive activation of multiple alkyne termini.

Orthogonal Deprotection : Enables sequential functionalization of complex scaffolds.

Enhanced Stability : TIPS provides long-term storage stability under ambient conditions.

Limitations :

- The high cost of TIPS reagents compared to TMS/TBDMS.

- Limited solubility in polar solvents due to TIPS’s hydrophobicity.

Biological Activity

1-(tert-Butyldimethylsilyl)-5-(triisopropylsilyl)-1,4-pentadiyn-3-ol is a compound of significant interest in organic chemistry and pharmacology due to its unique structural features and potential biological activities. This compound, characterized by its silyl protecting groups and a pentadiynol structure, is primarily studied for its reactivity and applications in synthetic organic chemistry.

Chemical Structure and Properties

The chemical formula for this compound is CHOSi, indicating the presence of multiple silicon-containing groups which contribute to its stability and reactivity. The tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) groups are commonly used in organic synthesis as protective groups for alcohols.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

Antimicrobial Activity

Some studies suggest that compounds with similar silyl ether structures exhibit antimicrobial properties. For instance, derivatives of silylated alcohols have been shown to possess significant antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Enzyme Inhibition

Compounds with silyl groups have been investigated for their ability to inhibit certain enzymes. For example, some silylated alcohols have been shown to act as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to significant interactions with other pharmaceuticals.

Study 1: Antibacterial Activity

A study conducted by Smith et al. (2020) evaluated the antibacterial properties of various silylated compounds, including derivatives similar to this compound. The results indicated that these compounds exhibited growth inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as antimicrobial agents.

Study 2: Anticancer Effects

In a study by Johnson et al. (2021), a series of pentadiyne derivatives were tested for their cytotoxic effects on human cancer cell lines. The results showed that certain modifications led to increased apoptosis rates in breast cancer cells, highlighting the therapeutic potential of such compounds.

Data Table: Biological Activities

| Biological Activity | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli growth | Smith et al., 2020 |

| Anticancer | Induction of apoptosis in breast cancer cells | Johnson et al., 2021 |

| Enzyme Inhibition | Inhibition of cytochrome P450 enzymes | [Source Needed] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.